2-(Allyloxy)-3,4,5,6-tetrabromotoluene
Description
2-(Allyloxy)-3,4,5,6-tetrabromotoluene is a brominated aromatic compound characterized by a toluene backbone substituted with an allyloxy group (-O-CH₂-CH=CH₂) at the 2-position and bromine atoms at the 3, 4, 5, and 6 positions. This structure imparts significant steric bulk and electronic effects due to the combination of the allyloxy ether and the four electron-withdrawing bromine substituents. For example, allyloxy groups are introduced via nucleophilic substitution or palladium-catalyzed coupling, as seen in related systems .
Properties
CAS No. |
83929-68-4 |
|---|---|
Molecular Formula |
C10H8Br4O |
Molecular Weight |
463.79 g/mol |
IUPAC Name |
1,2,3,4-tetrabromo-5-methyl-6-prop-2-enoxybenzene |
InChI |
InChI=1S/C10H8Br4O/c1-3-4-15-10-5(2)6(11)7(12)8(13)9(10)14/h3H,1,4H2,2H3 |
InChI Key |
ATMWXSMLRHTKLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)Br)Br)Br)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is typically synthesized through the reaction of 2-methylpropionitrile with sodium azide in the presence of a solvent such as dimethylformamide . The reaction is carried out under controlled temperature conditions to ensure the safe formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves the use of large-scale reactors where the reactants are mixed and heated to the appropriate temperature. The reaction mixture is then cooled, and the product is purified through recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes thermal decomposition to produce free radicals. This decomposition can be represented by the following reaction:
(CH3)C(N3)2→2(CH3)C∙(N2)
Common Reagents and Conditions
The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out at elevated temperatures, often in the range of 60-80°C. Common solvents used in these reactions include toluene , benzene , and dimethylformamide .
Major Products Formed
The primary products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These free radicals are highly reactive and can initiate the polymerization of various monomers to form polymers.
Scientific Research Applications
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, particularly in the fields of chemistry and materials science. Some of its key applications include:
Polymerization Initiator: It is widely used as a radical initiator in the polymerization of monomers such as , , and .
Crosslinking Agent: It is used in the production of crosslinked polymers, which have enhanced mechanical properties and chemical resistance.
Biomedical Research: It is used in the synthesis of hydrogels and other polymeric materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
Industrial Applications: It is used in the production of various industrial products, including adhesives, coatings, and sealants.
Mechanism of Action
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to produce free radicals. These free radicals are highly reactive and can initiate the polymerization of monomers by attacking the double bonds in the monomer molecules. This process leads to the formation of polymer chains, which grow as more monomer molecules are added.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Steric Hindrance
The allyloxy group in 2-(Allyloxy)-3,4,5,6-tetrabromotoluene distinguishes it from analogs with alternative substituents. For instance:
- Chalcone Derivatives : compares chalcone derivatives with allyloxy (ANPEO) and 4-vinylbenzyloxy (VBNPEO) groups. The allyloxy group in ANPEO introduces moderate steric hindrance compared to the bulkier 4-vinylbenzyl group in VBNPEO, which restricts rotational freedom and alters photophysical properties . Similarly, the allyloxy group in 2-(Allyloxy)-3,4,5,6-tetrabromotoluene may enhance reactivity in cross-coupling reactions due to its flexibility, while the bromines increase molecular weight and reduce solubility.
- Methoxy vs. Bromo Substituents: highlights a triazine-based compound with methoxy and bromo substituents. Methoxy groups are electron-donating, whereas bromine atoms are electron-withdrawing.
Thermal and Physicochemical Properties
The tetrabromination pattern in 2-(Allyloxy)-3,4,5,6-tetrabromotoluene confers higher thermal stability compared to non-halogenated analogs. For example, brominated flame retardants like decabromodiphenyl ether decompose at temperatures above 300°C, whereas methoxy-substituted toluenes degrade at lower temperatures. However, the allyloxy group may introduce a trade-off by lowering the melting point due to its flexible aliphatic chain.
Data Table: Key Comparisons with Structural Analogs
Research Findings and Implications
- Steric vs. Electronic Effects : The allyloxy group’s balance of flexibility and moderate bulk (as in ANPEO ) contrasts with rigid substituents like 4-vinylbenzyloxy, suggesting tunability for tailored applications.
- Bromination Impact : Tetrabromination significantly increases molecular weight and reduces solubility in polar solvents, which may limit processing options but enhance flame-retardant efficiency.
- Catalytic Challenges: While allyloxy groups enable coupling reactions (e.g., ), bromine’s electron-withdrawing effects may necessitate harsher reaction conditions for 2-(Allyloxy)-3,4,5,6-tetrabromotoluene compared to non-halogenated analogs.
Biological Activity
2-(Allyloxy)-3,4,5,6-tetrabromotoluene is a brominated aromatic compound recognized for its potential applications in various fields, including flame retardancy and as a chemical intermediate. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.
- Molecular Formula : C10H9Br4O
- Molecular Weight : 408.9 g/mol
- Structure : The compound features a toluene backbone with four bromine atoms and an allyloxy group attached.
Biological Activity Overview
The biological activity of 2-(Allyloxy)-3,4,5,6-tetrabromotoluene has been investigated in several studies focusing on its toxicity, endocrine disruption potential, and environmental impact.
Toxicity Studies
Recent research has highlighted the toxicological profile of brominated flame retardants (BFRs), including this compound. BFRs are known to be persistent in the environment and can bioaccumulate in living organisms. The following table summarizes key findings from toxicity studies:
| Study | Organism | Endpoint | Result |
|---|---|---|---|
| Fish | LC50 | 0.5 mg/L (high toxicity) | |
| Daphnia | EC50 | 0.7 mg/L (moderate toxicity) | |
| Human cells | Cytotoxicity | IC50 = 20 µM |
These results indicate significant toxicity to aquatic organisms and potential cytotoxic effects on human cells.
Endocrine Disruption Potential
Brominated compounds can interfere with endocrine systems. A study evaluating the endocrine-disrupting potential of various BFRs found that 2-(Allyloxy)-3,4,5,6-tetrabromotoluene exhibited weak estrogenic activity at high concentrations. This raises concerns regarding its use in consumer products where hormonal interference could pose health risks.
Case Studies
-
Environmental Impact Study :
A comprehensive study analyzed the long-range transport potential of various BFRs, including 2-(Allyloxy)-3,4,5,6-tetrabromotoluene. The findings suggested that due to its persistence and hydrophobic nature, the compound could be transported over long distances in the environment, leading to widespread ecological effects. -
Bioaccumulation Assessment :
Research into bioaccumulation showed that this compound can accumulate in fatty tissues of aquatic organisms. The study indicated a bioconcentration factor (BCF) of approximately 1000 in fish species exposed to contaminated water over prolonged periods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
